molecular formula C23H23NO2 B12336110 [[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate

[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate

Cat. No.: B12336110
M. Wt: 345.4 g/mol
InChI Key: DONWCGZYFYPLGD-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a diphenylpropanone structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one typically involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves large-scale synthesis using similar reaction routes. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. For example, it may inhibit certain enzymes or receptors, resulting in altered biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Dimethylamino)phenyl)-1,1-diphenylpropan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group with a diphenylpropanone structure makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

[[3-(dimethylamino)phenyl]-diphenylmethyl] acetate

InChI

InChI=1S/C23H23NO2/c1-18(25)26-23(19-11-6-4-7-12-19,20-13-8-5-9-14-20)21-15-10-16-22(17-21)24(2)3/h4-17H,1-3H3

InChI Key

DONWCGZYFYPLGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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